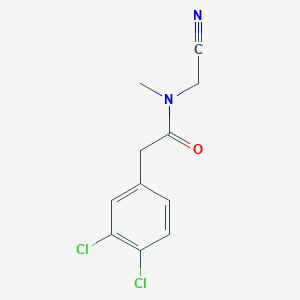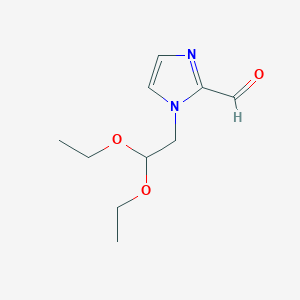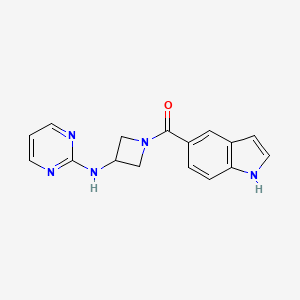
(1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-2461, is a small molecule inhibitor that has been developed as a potential anticancer agent. It works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) explored the synthesis of azetidinone analogues related to (1H-indol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone and their potential in antimicrobial and antituberculosis applications. The study found that these compounds exhibited significant antimicrobial activity against bacterial and fungal strains and in vitro antituberculosis activity against Mycobacterium tuberculosis.
Anticancer Activity
Hafez et al. (2016) investigated novel pyrazole derivatives, including compounds structurally similar to this compound, for their potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016). The study highlighted that some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating their potential in cancer treatment.
Riboflavin and F420 Biosynthesis in Archaea
Graupner et al. (2002) investigated the role of pyrimidine nucleotide reductase in riboflavin and F420 biosynthesis in archaea, which is relevant to the chemistry of this compound (Graupner, Xu, & White, 2002). This research provided insights into the biosynthetic pathways in archaea and their similarity to yeast.
Synthesis and Rearrangement Studies
Dejaegher and de Kimpe (2004) focused on the synthesis and rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones, closely related to the compound (Dejaegher & de Kimpe, 2004). Their study explored the potential use of these compounds as intermediates in synthesizing highly functionalized compounds.
Biological and Pharmacological Properties
Ishani et al. (2021) conducted a study on a similar indole derivative, examining its antioxidant, antitumor, antibacterial, anti-ulcerogenic, anticancer, and immunomodulatory activities (Ishani, Isita, & Vijayakumar, 2021). This research provides an understanding of the diverse biological behaviors of such compounds.
Antipsychotic Investigation
A study by Gopi, Sastry, and Dhanaraju (2017) explored the antipsychotic activity of novel compounds structurally related to this compound (Gopi, Sastry, & Dhanaraju, 2017). Their findings showed significant antipsychotic activity, indicating potential applications in mental health treatments.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The specific changes resulting from this interaction would depend on the particular target and the context in which the interaction occurs.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level. These could potentially include modulation of receptor activity, inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death among others .
properties
IUPAC Name |
1H-indol-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15(12-2-3-14-11(8-12)4-7-17-14)21-9-13(10-21)20-16-18-5-1-6-19-16/h1-8,13,17H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGHUPWWYCIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2843006.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2843008.png)
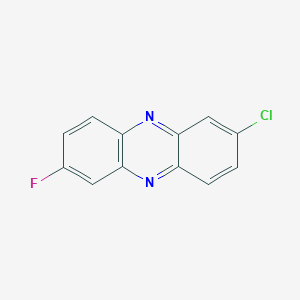
![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2843013.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2843015.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2843016.png)
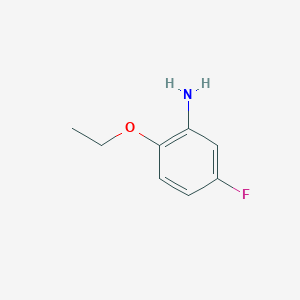
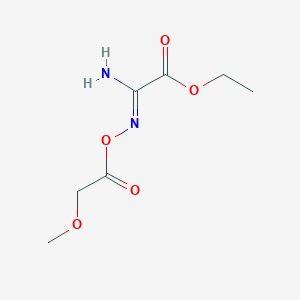
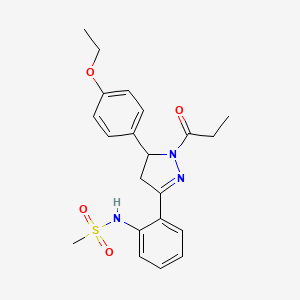
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2843022.png)
